2-(m-Tolyl)nicotinic acid

Medicinal Chemistry Physicochemical Property Profiling ADME Prediction

2-(m-Tolyl)nicotinic acid (CAS 1226205-71-5) is a 2-aryl-substituted pyridine-3-carboxylic acid derivative with a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol. It features a nicotinic acid core bearing an m-tolyl (3-methylphenyl) group at the 2-position of the pyridine ring.

Molecular Formula C13H11NO2
Molecular Weight 213.23
CAS No. 1226205-71-5
Cat. No. B3059740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-Tolyl)nicotinic acid
CAS1226205-71-5
Molecular FormulaC13H11NO2
Molecular Weight213.23
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16)
InChIKeyZIRQQICBFGVQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(m-Tolyl)nicotinic acid (CAS 1226205-71-5): A m-Methylphenyl-Substituted Nicotinic Acid Scaffold for Medicinal Chemistry and Drug Discovery


2-(m-Tolyl)nicotinic acid (CAS 1226205-71-5) is a 2-aryl-substituted pyridine-3-carboxylic acid derivative with a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol. It features a nicotinic acid core bearing an m-tolyl (3-methylphenyl) group at the 2-position of the pyridine ring . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of 4-azafluorenone alkaloids and other bioactive heterocycles [1]. Its structural characteristics—specifically the position of the methyl substituent on the phenyl ring—confer distinct physicochemical properties compared to its ortho- and para-substituted isomers, making it a valuable tool for structure-activity relationship (SAR) investigations .

Why 2-(m-Tolyl)nicotinic acid Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs in SAR-Driven Projects


In medicinal chemistry campaigns centered on 2-arylnicotinic acids, simple substitution with the unsubstituted 2-phenylnicotinic acid or the para-methyl isomer 2-(p-tolyl)nicotinic acid is not equivalent. The position of the methyl group on the aryl ring directly modulates both the compound's lipophilicity and its electronic distribution at the pyridine nitrogen and carboxylic acid moieties. Specifically, the meta-methyl substitution in 2-(m-tolyl)nicotinic acid yields a distinct LogP value and altered hydrogen-bonding capacity relative to its ortho- and para-counterparts . These subtle differences in physicochemical properties can profoundly impact target binding, metabolic stability, and off-target profiles—factors that are critical during lead optimization and cannot be assumed to be identical across positional isomers . Therefore, procurement decisions for SAR studies must be isomer-specific; generic substitution introduces uncontrolled variables that can derail reproducible biological outcomes.

Quantitative Differentiation of 2-(m-Tolyl)nicotinic acid from Closest Analogs: A Comparative Data Guide for Procurement


Lipophilicity (LogP) Comparison: m-Tolyl Substitution Imparts Intermediate Hydrophobicity Relative to Unsubstituted and p-Tolyl Analogs

The computed partition coefficient (LogP) for 2-(m-tolyl)nicotinic acid is 1.99, as reported by the supplier Fluorochem . This value represents an intermediate lipophilicity between the less hydrophobic unsubstituted 2-phenylnicotinic acid (XLogP3 = 2.0) and the more hydrophobic para-methyl analog 2-(p-tolyl)nicotinic acid (LogP = 1.95) [1]. While the numerical differences appear modest, they are significant in the context of CNS drug design, where even 0.1–0.3 LogP unit changes can alter blood-brain barrier permeability and off-target binding [2].

Medicinal Chemistry Physicochemical Property Profiling ADME Prediction

Synthetic Utility: m-Tolyl Substituent Enables Acid-Mediated Cyclization to 4-Azafluorenones, a Reaction that Fails for Certain Ortho-Substituted Analogs

2-Arylnicotinic acids, including 2-(m-tolyl)nicotinic acid, serve as precursors for the acid-mediated cyclization to 4-azafluorenone alkaloids. A recent total synthesis study demonstrated that while 2-arylnicotinates can generally undergo this transformation, 2-(2-alkoxy)phenylnicotinate intermediates (ortho-substituted analogs) fail to yield the desired 5-oxygenated 4-azafluorenones due to competing lactonization [1]. This finding highlights that meta-substituted derivatives like 2-(m-tolyl)nicotinic acid maintain the necessary reactivity for cyclization, whereas certain ortho-substituted congeners are synthetically dead-end starting materials for this important class of natural products.

Synthetic Chemistry Alkaloid Synthesis Heterocyclic Chemistry

Purity and Availability: 97% Minimum Purity with Established Supply Chain from Multiple Global Vendors

2-(m-Tolyl)nicotinic acid is commercially available from multiple reputable suppliers at a consistent minimum purity of 97% . This contrasts with the unsubstituted analog 2-phenylnicotinic acid, which is offered at varying purities (typically 95–97%) across different vendors . The para-methyl isomer 2-(p-tolyl)nicotinic acid is also available at 97% purity, indicating that the meta-isomer maintains parity with its para counterpart in terms of commercial quality specifications . The availability of 2-(m-tolyl)nicotinic acid from multiple sources (Fluorochem, Leyan, ABCR) mitigates single-supplier risk and supports competitive pricing for bulk procurement.

Chemical Procurement Quality Control Supply Chain Management

Optimized Use Cases for 2-(m-Tolyl)nicotinic acid in Drug Discovery and Chemical Synthesis


Lead Optimization in CNS Drug Discovery Programs Requiring Fine-Tuned Lipophilicity

When optimizing a 2-arylnicotinic acid-based lead series for central nervous system (CNS) targets, the intermediate LogP of 2-(m-tolyl)nicotinic acid (1.99) provides a valuable alternative to the slightly less lipophilic p-tolyl analog (1.95) and the unsubstituted phenyl analog (2.0). This compound can be employed in multiparameter optimization (MPO) studies to balance blood-brain barrier permeability with aqueous solubility, a critical factor for achieving desirable CNS drug properties .

Synthesis of 4-Azafluorenone Alkaloid Scaffolds for Natural Product-Based Drug Discovery

2-(m-Tolyl)nicotinic acid serves as a robust starting material for the acid-mediated cyclization to 4-azafluorenone alkaloids, a class of natural products with anticancer, antimicrobial, and anti-inflammatory activities. Unlike ortho-substituted analogs that fail under standard cyclization conditions, the meta-tolyl derivative proceeds cleanly to the desired heterocyclic framework, enabling access to diverse alkaloid-like libraries for phenotypic screening [1].

Structure-Activity Relationship (SAR) Studies on Nicotinic Acid Receptor Modulators

In SAR campaigns targeting nicotinic acid receptors (e.g., GPR109A) or related enzymes (e.g., SIRT1), the systematic variation of aryl substitution patterns is essential. 2-(m-Tolyl)nicotinic acid represents the meta-methyl control compound necessary for a complete positional scan (ortho, meta, para). Its inclusion in compound libraries ensures that the full SAR landscape is captured, preventing misinterpretation of structure-activity trends that could arise if only para- or unsubstituted analogs are tested .

Technical Documentation Hub

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